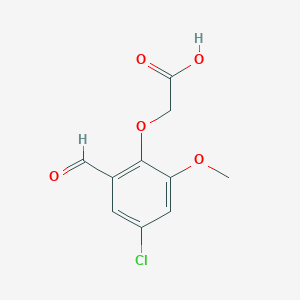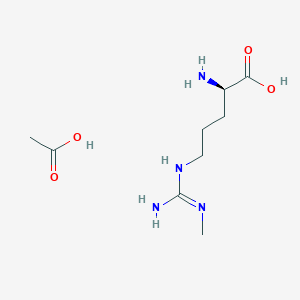
Ácido 5-metoxi-2-formilfenilborónico
Descripción general
Descripción
5-Methoxy-2-formylphenylboronic acid is an organoboron compound with the molecular formula C8H9BO4. It is characterized by the presence of a boronic acid group attached to a methoxy-substituted benzaldehyde. This compound is known for its utility in various organic synthesis reactions, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
5-Methoxy-2-formylphenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 5-Methoxy-2-formylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-Methoxy-2-formylphenylboronic acid participates in the SM coupling reaction by acting as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the 5-Methoxy-2-formylphenylboronic acid is transferred from boron to palladium .
Biochemical Pathways
The 5-Methoxy-2-formylphenylboronic acid affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The pharmacokinetics of 5-Methoxy-2-formylphenylboronic acid It is known that the compound is used in the total synthesis of laetevirenol a via intramolecular friedel-crafts alkylation .
Result of Action
The result of the action of 5-Methoxy-2-formylphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
The action of 5-Methoxy-2-formylphenylboronic acid is influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C . This suggests that the stability and efficacy of the compound may be affected by temperature and atmospheric conditions .
Análisis Bioquímico
Biochemical Properties
5-Methoxy-2-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of 5-Methoxy-2-formylphenylboronic acid with palladium catalysts, which enable the transmetalation process. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
5-Methoxy-2-formylphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. Additionally, the compound can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes. These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-Methoxy-2-formylphenylboronic acid involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 5-Methoxy-2-formylphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-formylphenylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 5-Methoxy-2-formylphenylboronic acid can result in changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-formylphenylboronic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, 5-Methoxy-2-formylphenylboronic acid can exhibit toxic effects, including enzyme inhibition, cellular damage, and adverse physiological responses. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
5-Methoxy-2-formylphenylboronic acid is involved in various metabolic pathways, particularly those related to its role as a boronic acid derivative. The compound interacts with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, 5-Methoxy-2-formylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 5-Methoxy-2-formylphenylboronic acid can influence its activity and efficacy, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 5-Methoxy-2-formylphenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of 5-Methoxy-2-formylphenylboronic acid are dependent on its localization, as different cellular compartments provide distinct environments for its interactions with biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-formylphenylboronic acid typically involves the reaction of 5-methoxy-2-formylphenylboronic acid with appropriate boron reagents. One common method is the hydroboration of 5-methoxy-2-formylphenylboronic acid, followed by oxidation to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration reactions, utilizing catalysts to enhance yield and efficiency. The reaction conditions are carefully controlled to maintain the integrity of the boronic acid group and prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-2-formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Comparación Con Compuestos Similares
- 4-Methoxyphenylboronic acid
- 2-Formyl-5-methoxyphenylboronic acid
- 5-Formyl-2-furanylboronic acid
Uniqueness: 5-Methoxy-2-formylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propiedades
IUPAC Name |
(2-formyl-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISYHZMNRATPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370256 | |
| Record name | 5-Methoxy-2-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-18-9 | |
| Record name | 5-Methoxy-2-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)








![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)




